Methyl undec-5-enoate

Description

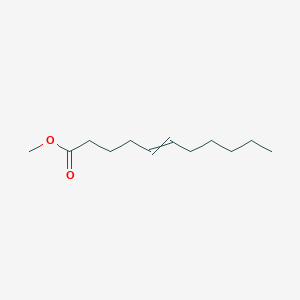

Structure

2D Structure

3D Structure

Properties

CAS No. |

54471-23-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl undec-5-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h7-8H,3-6,9-11H2,1-2H3 |

InChI Key |

VDDLADIPQFIPEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Undec 5 Enoate and Its Structural Analogues

Stereoselective Synthesis of Internal Unsaturated Esters

The precise control over the geometry of the internal double bond is a critical aspect of synthesizing methyl undec-5-enoate and its structural analogues. Wittig-type olefinations and related reactions are powerful tools for achieving such stereoselectivity.

Wittig-Type Olefinations and Related Approaches for Methyl-Branched Undecenoates

The Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig, is a widely used technique to form alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

For the synthesis of a long-chain unsaturated ester like this compound, a retrosynthetic analysis would involve the reaction between an appropriate aldehyde and a phosphonium ylide. For instance, the synthesis could be envisioned through the reaction of hexanal (B45976) with a triphenylphosphonium ylide derived from methyl 5-halopentanoate. The choice of base and reaction conditions would be crucial in determining the E/Z selectivity of the resulting double bond.

While specific examples for this compound are not abundant in the literature, the general principles of the Wittig reaction are broadly applicable. A chemo-enzymatic approach has been demonstrated for the synthesis of α,β-unsaturated esters, which involves the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction. This method provides a two-carbon atom extension and highlights the versatility of combining biocatalysis with traditional organic synthesis.

Synthesis of Methyl-Branched Unsaturated Esters with Internal Double Bonds

The synthesis of methyl-branched unsaturated esters with internal double bonds introduces additional complexity, requiring precise control over both regioselectivity and stereoselectivity. One approach involves the use of olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. By selecting appropriate alkene precursors and a suitable catalyst, it is possible to construct the desired branched structure with a specific double bond geometry.

Biotechnological approaches are also emerging for the production of methyl-branched aldehydes, which can serve as key precursors for branched unsaturated esters. For example, certain fungi are known to produce iso-fatty acids, which can be enzymatically converted to the corresponding aldehydes. These aldehydes can then be subjected to olefination reactions to introduce the internal double bond and form the desired methyl-branched undecenoates.

Esterification and Transesterification Strategies for Undecenoate Derivatives

Esterification and transesterification are fundamental reactions for the synthesis of methyl undecenoate from its corresponding carboxylic acid or other esters. These methods are widely employed in both laboratory and industrial settings.

A notable example is the esterification of 10-undecenoic acid, a structural isomer of 5-undecenoic acid, with methanol (B129727). Studies have been conducted using near-critical and supercritical methanol without the need for an external catalyst, achieving high conversions of over 90% within an hour. This catalyst-free approach offers a "green" alternative to traditional acid-catalyzed esterification. Ultrasound-assisted synthesis has also been shown to be a highly effective method for the production of aliphatic esters of 10-undecenoic acid, providing a rapid and environmentally friendly process.

Transesterification is another key strategy, particularly for the conversion of triglycerides from vegetable oils or animal fats. This process involves reacting the oil with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters. For instance, the transesterification of ethyl-10-undecenoate has been efficiently carried out using a recyclable Cu-deposited V2O5 catalyst. Similarly, (cyclopentadienyl)titanium trichlorides have been demonstrated as effective catalysts for the transesterification of methyl 10-undecenoate.

The following table summarizes various catalytic systems used for the esterification and transesterification of undecenoate derivatives.

| Reactant | Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

| 10-Undecenoic Acid | Methanol | None (Supercritical) | 523–673 K, 20 MPa | >90% | |

| 10-Undecenoic Acid | Butanol, i-Amyl Alcohol | Ultrasound | - | High | N/A |

| Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | Cu-deposited V2O5 | 100 °C | High | N/A |

| Methyl-10-undecenoate | Various Alcohols | CpTiCl3, Cp*TiCl3 | - | Efficient | N/A |

Preparation of Functionalized Undecenoate Derivatives via Alkene Chemistry

The internal double bond in this compound serves as a versatile functional handle for the synthesis of a variety of derivatives through well-established alkene chemistry. Epoxidation and dihydroxylation are two prominent examples of such transformations.

Epoxidation of the double bond leads to the formation of an epoxide ring, a highly reactive intermediate that can be further transformed into various functional groups. The epoxidation of unsaturated fatty acid methyl esters is a well-studied process, often carried out using peroxy acids or hydrogen peroxide in the presence of a catalyst. For example, the epoxidation of methyl oleate (B1233923), which contains an internal double bond, has been efficiently achieved using hydrogen peroxide and titanium-containing silica (B1680970) solids as heterogeneous catalysts. This reaction can be stereoselective, with a preference for the formation of the cis-epoxide. The general procedure involves reacting the unsaturated ester with an oxidizing agent, such as hydrogen peroxide, in the presence of an acid like formic acid.

Dihydroxylation of the alkene results in the formation of a vicinal diol. This transformation can be achieved using reagents such as osmium tetroxide (OsO4) followed by a reductive workup, or through other methods like permanganate (B83412) oxidation under controlled conditions. The OsO4-mediated dihydroxylation is known to proceed via a syn-addition, resulting in a cis-diol.

The following table outlines typical conditions for the functionalization of unsaturated esters.

| Reaction | Substrate | Reagents | Product | Key Features |

| Epoxidation | Methyl Oleate | H2O2, Ti-containing silica | Methyl 9,10-epoxyoctadecanoate | Heterogeneous catalysis, high yield |

| Epoxidation | Unsaturated FAMEs | H2O2, Formic Acid | Epoxidized FAMEs | Common industrial method |

| Dihydroxylation | Alkene | 1. OsO4 2. NaHSO3/H2O | cis-Diol | Stereospecific syn-addition |

Elucidation of Reaction Mechanisms and Transformations of Methyl Undec 5 Enoate

Olefin Metathesis Reactions of Unsaturated Methyl Esters

Olefin metathesis is a catalytic reaction that facilitates the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of diverse chemical structures. For unsaturated methyl esters like Methyl undec-5-enoate, this reaction provides pathways to novel monomers, polymers, and fine chemicals from renewable feedstocks. The reaction proceeds via a metallacyclobutane intermediate, with ruthenium and molybdenum carbene complexes being the most prominent catalysts. wikipedia.orgharvard.edu

Cross-metathesis (CM) involves the reaction of two different olefins to generate new olefinic products. This technique allows for the introduction of new functional groups into the ester chain. While specific studies on this compound are limited, extensive research on analogous unsaturated esters, such as methyl oleate (B1233923), demonstrates the broad scope of this reaction. Varied olefinic partners can be employed, leading to a diverse array of bifunctional molecules.

Table 1: Examples of Cross-Metathesis Reactions with Methyl Oleate as a Model Substrate

| Olefin Partner | Catalyst | Products | Reference |

|---|---|---|---|

| Acrylonitrile (B1666552) | Ruthenium Catalyst | Unsaturated Nitrile-Ester | ifpenergiesnouvelles.fr |

| Fumaronitrile (B1194792) | Ruthenium Catalyst | Unsaturated Nitrile-Diester | ifpenergiesnouvelles.fr |

| 2-Methyl-2-butene (B146552) | Ruthenium-Alkylidene | Methyl 10-methylundec-9-enoate | researchgate.net |

| cis-2-Butene-1,4-diol (B44940) | Stewart-Grubbs Catalyst | Methyl (E)-11-hydroxyundec-9-enoate | chemrxiv.orgchemrxiv.org |

Self-metathesis (or homometathesis) involves the reaction of a single type of olefin with itself. For an internal olefin like this compound, this reaction is expected to yield a mixture of two new molecules: a symmetrical internal olefin and a symmetrical α,ω-diester.

Based on this mechanism, the self-metathesis of this compound would produce 5-decene and dimethyl dec-5-enedioate. Studies on the self-metathesis of methyl oleate (a C18 ester with the double bond at C9) show that the reaction yields 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. conicet.gov.armdpi.com Research indicates that this reaction reaches a thermodynamic equilibrium, with a maximum substrate conversion of approximately 50%. conicet.gov.ar The product distribution at equilibrium is governed by statistical factors, assuming no significant catalyst deactivation occurs. conicet.gov.armdpi.com

Table 2: Products of Self-Metathesis for Unsaturated Methyl Esters

| Substrate | Symmetrical Olefin Product | Symmetrical Diester Product |

|---|---|---|

| Methyl oleate | 9-Octadecene | Dimethyl 9-octadecenedioate |

Ring-closing metathesis (RCM) is an intramolecular variation of the reaction that is widely used for synthesizing unsaturated rings, including macrocycles containing 12 or more atoms. wikipedia.orgdrughunter.com The reaction is driven to completion by the formation of a stable cyclic product and the release of a small, volatile olefin byproduct, typically ethylene (B1197577). wikipedia.org

To apply RCM to a monofunctional substrate like this compound, it must first be converted into a diene. This can be achieved through transesterification with an unsaturated alcohol. For example, reacting this compound with an alcohol like 5-hexen-1-ol (B1630360) would produce hex-5-enyl undec-5-enoate, a diene substrate suitable for RCM. The subsequent intramolecular metathesis of this diene would yield a macrocyclic lactone (a macrolide) and a byproduct. The synthesis of macrocycles with 5 to 30 atoms in the ring system has been successfully demonstrated using this strategy with various diene esters. wikipedia.orgmpg.de

The success of olefin metathesis reactions heavily depends on the choice of catalyst. The most common catalysts are based on ruthenium and molybdenum, with ruthenium catalysts being favored for their high tolerance to various functional groups. nih.gov

First-Generation Catalysts : Grubbs' first-generation catalyst (e.g., [RuCl2(PCy3)2(CHPh)]) and Schrock's molybdenum catalyst are foundational systems. The Schrock catalysts are generally more reactive but are also more sensitive to air and moisture. nih.gov

Second-Generation Catalysts : The development of second-generation Grubbs-type catalysts, which replace one of the phosphine (B1218219) ligands (e.g., PCy3) with an N-heterocyclic carbene (NHC) ligand (e.g., SIMes), marked a significant advance. harvard.eduresearchgate.net These catalysts exhibit much higher activity and stability, allowing for lower catalyst loadings and broader substrate scope. harvard.edu

Hoveyda-Grubbs Catalysts : These catalysts feature a chelating benzylidene ether ligand. They often show enhanced stability and are particularly useful in reactions requiring slower initiation. conicet.gov.ar

The electronic and steric properties of the ligands, particularly the NHC ligand, have a profound impact on the catalyst's activity and selectivity. Modifications to the N-aryl substituents of the NHC ligand can fine-tune the catalyst's performance for specific applications, such as the cross-metathesis of fatty acid esters. researchgate.net

Tandem reactions, where multiple catalytic transformations occur in a single pot, offer improved efficiency by reducing the need for intermediate purification steps. In the context of unsaturated esters, tandem processes combining olefin isomerization and metathesis are of significant interest. chemrxiv.orgmit.edu

An "alkene zipper" catalyst can first isomerize the internal double bond of an ester like this compound to a terminal position. mit.edu The resulting terminal olefin can then undergo a more selective metathesis reaction with a partner olefin, catalyzed by a second, metathesis-selective catalyst. mit.edu Alternatively, a tandem cross-metathesis/isomerization sequence has been demonstrated where the CM product, an internal allyl alcohol, is isomerized in the same pot to the corresponding aldehyde using the metathesis catalyst at a higher temperature. chemrxiv.org

Polymerization and Copolymerization Pathways

The carbon-carbon double bond in this compound serves as a reactive handle for polymerization reactions. A close structural analog, methyl dec-5-enoate, has been shown to undergo radical polymerization through its double bond to form biodegradable polyesters. vulcanchem.com This suggests that this compound could similarly be used as a monomer to create polymers with the ester group as a pendant side chain.

Furthermore, this unsaturated ester can participate in copolymerization reactions. For example, copolymers of methyl dec-5-enoate with styrene (B11656) have been synthesized, indicating the potential for incorporating this bio-derived monomer into conventional polymer backbones to modify their properties. vulcanchem.com The resulting copolymers could exhibit tunable mechanical properties and enhanced biodegradability depending on the comonomer ratio. Another potential pathway is through Acyclic Diene Metathesis (ADMET) polymerization, which uses metathesis catalysts to polymerize α,ω-dienes. While this compound is not a diene, it could be converted into one and subsequently used in ADMET to produce unsaturated polyesters.

Acyclic Diene Metathesis (ADMET) Polymerization and Chain Stopper Applications

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form long-chain unsaturated polymers from α,ω-dienes, with the concomitant release of a small volatile molecule, typically ethylene. While this compound is not a diene, its derivative, bis(undec-10-enoate), is a common monomer in ADMET polymerization for the synthesis of bio-based polyesters. These polymerizations are typically catalyzed by ruthenium-based complexes, such as Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts. organic-chemistry.orgacs.org

The reaction conditions for ADMET polymerization of undecenoate-derived monomers are crucial for achieving high molecular weight polymers. Key parameters include the choice of catalyst, catalyst loading, temperature, and the efficient removal of ethylene to drive the equilibrium towards polymer formation. acs.org

Table 1: Representative Conditions for ADMET Polymerization of Undecenoate-derived Monomers

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| Grubbs II (G2) | 1.0 | 80 | Bulk | 6,100 | 1.61 |

| Hoveyda-Grubbs II (HG2) | 1.0 | 50 | Chloroform | 15,900 | 1.46 |

Data compiled from multiple sources. Mn = Number-average molecular weight, PDI = Polydispersity index.

In the context of ADMET polymerization, monofunctional olefins can act as chain stoppers or chain transfer agents, which allows for the control of the polymer's molecular weight. Methyl 10-undecenoate, a constitutional isomer of this compound, has been effectively employed as a monofunctional chain stopper in the ADMET polymerization of bis(10-undecenoate)s. nih.gov By participating in the metathesis reaction, it terminates a growing polymer chain, thereby regulating the final molecular weight of the polyester (B1180765). The molecular weight of the resulting polymers can be controlled by adjusting the molar ratio of the diene monomer to the chain stopper. researchgate.net

Copolymerization with Polar Monomers using Transition Metal Catalysts

The copolymerization of olefins with polar monomers is a significant area of research in polymer chemistry, as it allows for the incorporation of functional groups into polyolefin backbones, thereby enhancing properties such as adhesion, miscibility, and printability. nih.govrsc.org Late transition metals, particularly nickel and palladium complexes, have shown promise in catalyzing such copolymerizations due to their higher tolerance to functional groups compared to early transition metal catalysts. nih.govlibretexts.org

While specific studies on the copolymerization of this compound with polar monomers are not extensively documented, the principles of this type of catalysis can be applied. The key challenge lies in preventing the deactivation of the electrophilic metal center by the Lewis basic polar group of the comonomer. rsc.org Strategies to mitigate this include the use of bulky ligands on the metal catalyst to sterically shield the active site, or the use of monomers where a spacer group separates the polar functionality from the polymerizable double bond. acs.org Given its structure with a five-carbon spacer between the ester and the alkene, this compound is a potentially suitable monomer for such copolymerizations. Potential polar comonomers for this reaction could include methyl acrylate (B77674) and vinyl acetate.

Post-Polymerization Functionalization Approaches via Click Chemistry

Post-polymerization functionalization is a powerful strategy for introducing a wide array of functionalities onto a polymer backbone. "Click chemistry," a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The thiol-ene reaction is a prominent example of a click reaction that is particularly well-suited for the functionalization of polymers containing alkene moieties, such as those that could be derived from this compound. organic-chemistry.orgorganic-chemistry.org

The radical-mediated thiol-ene reaction involves the addition of a thiol to a double bond, initiated by radicals generated either thermally or photochemically. researchgate.net This reaction proceeds via an anti-Markovnikov addition, is highly efficient, and is tolerant of a wide range of functional groups. For a polymer derived from this compound, the pendant alkene groups along the polymer chain would serve as "ene" components for the thiol-ene click reaction. A variety of thiols bearing different functional groups (e.g., hydroxyl, carboxyl, amine) can be "clicked" onto the polymer backbone, allowing for the tailoring of the polymer's properties for specific applications. rsc.org

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The internal double bond of this compound is susceptible to a variety of addition reactions, enabling its conversion into a range of functionalized molecules.

Hydroboration and Subsequent Functionalization

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond. Boron, being less electronegative than hydrogen, adds to the less substituted carbon, while the hydrogen adds to the more substituted carbon. This regioselectivity is governed by both steric and electronic effects.

For this compound, hydroboration would result in the formation of an organoborane intermediate with the boron atom attached to the C-5 position and a hydrogen atom at the C-6 position. The addition occurs in a syn-stereospecific manner, meaning that the boron and hydrogen atoms add to the same face of the double bond.

The subsequent oxidation of the organoborane, typically with hydrogen peroxide (H₂O₂) in the presence of a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. This two-step sequence would convert this compound into methyl 6-hydroxyundecanoate. The resulting hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce a variety of other chemical moieties.

Cycloaddition Reactions for Heterocyclic Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkene moiety of this compound can participate as the dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. A common example is the reaction with nitrile oxides, which are often generated in situ from aldoximes. libretexts.org

The 1,3-dipolar cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) to the double bond of this compound would lead to the formation of an isoxazoline (B3343090) ring. organic-chemistry.org The regioselectivity of this reaction is primarily controlled by frontier molecular orbital (FMO) interactions. This reaction provides a direct route to highly functionalized heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. organic-chemistry.org

Reactions with Active Methylene (B1212753) Compounds

While the Michael addition is a well-known reaction of active methylene compounds with α,β-unsaturated carbonyls, the non-conjugated double bond in this compound is not activated towards standard conjugate addition. However, the addition of active methylene compounds to non-activated alkenes can be achieved under different catalytic conditions.

Transition metal catalysis, for instance using gold or silver complexes, has been shown to facilitate the intermolecular addition of 1,3-dicarbonyl compounds to alkenes. organic-chemistry.orgacs.org The proposed mechanism involves the activation of a C-H bond of the active methylene compound by the metal catalyst. organic-chemistry.org Another approach involves photoinduced radical addition, where a radical is generated from the active methylene compound, which then adds to the alkene in a radical chain process. nih.gov These methods provide a pathway for the formation of a new carbon-carbon bond at the double bond of this compound, leading to the introduction of a malonate or other dicarbonyl moiety. This transformation is valuable for further synthetic elaborations.

Rearrangement and Isomerization Reactions

The carbon-carbon double bond and the ester functionality in this compound are sites of potential rearrangement and isomerization reactions. These transformations can involve the migration of the double bond along the alkyl chain, cis-trans isomerization, or more complex skeletal rearrangements, often facilitated by catalysts. While specific research detailing these reactions for this compound is limited, extensive studies on analogous long-chain unsaturated fatty acid esters, such as methyl oleate, provide significant insights into the probable reactivity of this compound under similar conditions.

The primary types of rearrangement and isomerization reactions applicable to this compound include catalytic double bond migration and skeletal isomerization. These reactions are of industrial interest as they can modify the physical and chemical properties of the ester, potentially improving its suitability for various applications, including biofuels and chemical feedstocks.

Catalytic Double Bond Migration

The position of the double bond in an unsaturated ester chain can be shifted using various transition metal catalysts. This isomerization process typically leads to a thermodynamic equilibrium mixture of isomers. For this compound, this would involve the migration of the double bond from the C5-C6 position to other positions along the C11 chain.

Research Findings:

Studies on similar unsaturated esters have identified several effective catalytic systems for double bond migration. For instance, iridium complexes have been shown to catalyze the isomerization of methyl oleate, leading to the terminal boronate ester after hydroboration. acs.org This indicates that the catalyst facilitates the migration of the double bond to the terminal position. acs.org Similarly, silver salts have been used to mediate double bond isomerization in unsaturated fatty acids, which can be followed by intramolecular cyclization to form lactones. ruhr-uni-bochum.de

Palladium complexes, sometimes in conjunction with a co-catalyst like tantalum chloride, are also effective for double bond migration in unsaturated hydrocarbons. rsc.org Furthermore, rhodium(III) systems have been demonstrated to rapidly equilibrate the double bond position in ethyl oleate at elevated temperatures. ruhr-uni-bochum.de These catalytic systems could foreseeably be applied to induce double bond migration in this compound.

Table 1: Catalytic Systems for Double Bond Migration in Unsaturated Esters

| Catalyst System | Substrate Example | Reaction Conditions | Outcome |

| [Ir(COE)2Cl]2/dppe | Methyl oleate | Methylene chloride, Room temp., 24 h | Isomerization to terminal position followed by hydroboration |

| AgOTf (10-15 mol%) | Unsaturated fatty acids | PhCl, 130 °C, 16-20 h | Isomerization followed by intramolecular lactonization |

| Rhodium(III) system | Ethyl oleate | Elevated temperatures | Rapid equilibration of double bond isomers |

| Palladium catalyst | Unsaturated hydrocarbons | - | Double bond migration |

This table presents data from analogous systems to infer potential reactions for this compound.

Skeletal Isomerization

In addition to double bond migration, the carbon skeleton of unsaturated fatty acid esters can undergo rearrangement, particularly under acid catalysis, leading to branched-chain isomers. These branched esters can exhibit improved cold-flow properties, which is advantageous for biofuel applications.

Research Findings:

The isomerization of methyl oleate has been studied using zeolite catalysts, such as beta zeolite, to induce branch chain formation. researchgate.net These reactions are typically carried out at high temperatures (200–300°C) and can be influenced by pressure and the presence of co-catalysts. researchgate.net The products are a complex mixture of various trans methyl octadecenoates and branched isomers. researchgate.net The steric hindrance of the methyl ester group can sometimes affect the reaction efficiency compared to the corresponding carboxylic acid. researchgate.net It is plausible that this compound would undergo similar skeletal isomerization under these conditions, yielding a mixture of branched methyl undecenoates.

Table 2: Conditions for Skeletal Isomerization of Unsaturated Esters

| Catalyst | Substrate Example | Temperature (°C) | Pressure (MPa) | Key Findings |

| Beta zeolite | Methyl oleate | 200–300 | 0.1–3.0 | Formation of branched-chain isomers; improved cold-flow properties. |

| Acid-clay type | Methyl oleate | 180-250 | - | Isomerization to a mixture of isomers, with reaction extent dependent on time and temperature. |

This table is based on research on analogous compounds to predict the behavior of this compound.

Other Potential Rearrangements

Other classes of rearrangement reactions, such as sigmatropic rearrangements (e.g., Claisen rearrangement), are theoretically possible if appropriate functional groups are introduced into the this compound molecule. masterorganicchemistry.com For instance, the Ireland-Claisen rearrangement involves the rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. masterorganicchemistry.com While not a direct reaction of this compound itself, this highlights a potential pathway for transformation after suitable chemical modification.

Base-catalyzed isomerizations are also common for unsaturated esters, particularly for the migration of a double bond into conjugation with the carbonyl group. youtube.com In the case of this compound, a strong base could potentially facilitate the migration of the double bond towards the ester functionality, although this would require a multi-step process.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl Undec 5 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of methyl undec-5-enoate will exhibit characteristic signals corresponding to the different types of protons in the molecule. The vinylic protons at C-5 and C-6 are particularly diagnostic. Their chemical shift and the magnitude of the coupling constant between them (³J_HH) are definitive indicators of the double bond's geometry.

Cis (Z)-isomer: The vinylic protons will typically resonate at a slightly lower chemical shift compared to the trans isomer. The key diagnostic feature is the coupling constant, which is expected to be in the range of 10-12 Hz.

Trans (E)-isomer: The vinylic protons of the trans isomer will appear at a slightly higher chemical shift. The coupling constant is significantly larger, typically in the range of 14-18 Hz.

Other key signals include a singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm, a triplet for the alpha-methylene protons (-CH₂COO-) around 2.3 ppm, and a multiplet for the allylic protons at C-4 and C-7.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The chemical shifts of the olefinic carbons (C-5 and C-6) are indicative of the double bond. Furthermore, the chemical shifts of the adjacent allylic carbons (C-4 and C-7) are shielded in the cis isomer compared to the trans isomer, a phenomenon known as the "gamma-gauche effect." This provides a reliable method for stereochemical assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| C1-H₃ (-OCH₃) | ~3.67 | s (singlet) | N/A |

| C2-H₂ (-CH₂COOCH₃) | ~2.30 | t (triplet) | ~7.5 |

| C5-H & C6-H (cis) | ~5.35 | m (multiplet) | ~10-12 |

| C5-H & C6-H (trans) | ~5.40 | m (multiplet) | ~14-18 |

| C11-H₃ (-CH₃) | ~0.89 | t (triplet) | ~7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOCH₃) | ~174 |

| C5 & C6 (Olefinic) | ~128-131 |

| C1' (-OCH₃) | ~51.4 |

| C2 (-CH₂COOCH₃) | ~34 |

| C4 & C7 (Allylic, cis) | ~27 |

| C4 & C7 (Allylic, trans) | ~32 |

| C11 (-CH₃) | ~14 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to mass analysis.

For this compound (molar mass: 198.30 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 198. However, this peak may be weak or absent in FAMEs. The fragmentation pattern is highly characteristic and provides crucial structural information.

Key expected fragments include:

McLafferty Rearrangement Ion: A prominent peak at m/z 74 is the base peak for most saturated and monounsaturated FAMEs. This ion results from a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group results in the loss of the methoxy (B1213986) group (-OCH₃), leading to a fragment at m/z 167 ([M-31]⁺).

Hydrocarbon Fragments: A series of hydrocarbon fragments resulting from cleavages along the alkyl chain are typically observed, often separated by 14 mass units (-CH₂-).

While standard EI-MS confirms the FAME structure, it generally does not allow for the unambiguous localization of the double bond due to potential migration along the alkyl chain after ionization.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 167 | [M - OCH₃]⁺ | α-cleavage |

| 155 | [M - C₃H₇]⁺ | Cleavage at the allylic position |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different bonds. The IR spectrum of this compound will display characteristic absorption bands for an ester and an alkene.

The most prominent absorptions are:

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the carbonyl group in a saturated aliphatic ester.

C-O Stretch: A strong band in the region of 1250-1170 cm⁻¹ corresponding to the stretching vibration of the C-O single bond of the ester.

C=C Stretch: A medium-intensity absorption around 1655 cm⁻¹ due to the carbon-carbon double bond stretch. This peak can be weak for symmetrically substituted alkenes.

=C-H Stretch: A medium-intensity band appearing just above 3000 cm⁻¹ (typically 3010-3020 cm⁻¹), which is diagnostic for the C-H bonds on the double bond (vinylic C-H).

C-H Stretch: Strong absorption bands in the 2950-2850 cm⁻¹ region due to the stretching of C-H single bonds in the alkyl chain.

=C-H Bend: The out-of-plane bending vibration for the vinylic C-H bonds can also provide stereochemical information. For a cis-alkene, this band appears around 700 cm⁻¹, while for a trans-alkene, it is much stronger and appears around 965 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-2960 | Strong |

| Vinylic =C-H | Stretch | 3010-3020 | Medium |

| Ester C=O | Stretch | ~1740 | Strong, Sharp |

| Alkene C=C | Stretch | ~1655 | Medium to Weak |

| Ester C-O | Stretch | 1170-1250 | Strong |

| =C-H (trans) | Out-of-plane Bend | ~965 | Strong |

| =C-H (cis) | Out-of-plane Bend | ~700 | Medium |

Advanced Techniques for Double Bond Localization

As standard EI-MS is insufficient for locating the double bond in FAMEs, more advanced techniques involving chemical derivatization coupled with tandem mass spectrometry (MS/MS) are employed. These methods create specific fragmentation patterns that are diagnostic of the double bond's position.

Paternò-Büchi Reaction: This photochemical reaction involves a [2+2] cycloaddition between the alkene double bond of this compound and a carbonyl compound, typically acetone, initiated by UV irradiation. ed.ac.uknih.gov This forms a four-membered oxetane (B1205548) ring at the original location of the double bond. When this derivatized molecule is subjected to tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) causes the oxetane ring to fragment in a predictable manner. ed.ac.uknih.gov This retro-Paternò-Büchi reaction cleaves the ring, generating diagnostic ions that reveal the original position of the double bond at C-5. ed.ac.uknih.gov

Covalent Adduct Chemical Ionization (CACI): This technique uses chemical ionization (CI) with acetonitrile (B52724) as the reagent gas. In the ion source, acetonitrile forms a reactive species, the (1-methyleneimino)-1-ethenylium (MIE) ion (m/z 54). This ion reacts with the double bond of this compound to form a covalent adduct ion ([M+54]⁺). Subsequent isolation and fragmentation of this adduct ion via MS/MS result in cleavage on either side of the original double bond, producing two high-abundance diagnostic ions, referred to as α and ω ions. The m/z values of these ions directly indicate that the double bond was located at the C-5 position.

Computational Chemistry and Theoretical Modeling of Methyl Undec 5 Enoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl undec-5-enoate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Theoretical calculations on analogous unsaturated fatty acid methyl esters, such as methyl oleate (B1233923) and methyl linoleate, have been performed using methods like Hartree-Fock, which, similar to DFT, can provide insights into molecular structure and reactivity. For instance, calculations of C-H bond dissociation energies have shown that the allylic hydrogens (on the carbon atoms adjacent to the double bond) are the most susceptible to abstraction, indicating the likely sites for initial oxidation. sylzyhg.com For this compound, the hydrogens on the C4 and C7 positions would similarly be identified as reactive sites.

Global reactivity descriptors, which can be approximated using DFT, help in quantifying the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a theoretical basis for predicting how this compound will interact with other chemical species.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The double bond region is expected to be a primary contributor to the HOMO, indicating its nucleophilic character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The ester carbonyl group is expected to be a major contributor to the LUMO, highlighting its electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity, typical for unsaturated esters. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons towards itself. | Provides insight into the molecule's overall polarity and its tendency to attract electrons in a chemical bond. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | A higher value would indicate greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the molecule's ability to act as an electrophile in reactions. |

This table presents predicted trends for this compound based on the general principles of DFT and studies on similar molecules.

Mechanistic Investigations using Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For reactions involving this compound, such as olefin metathesis, computational modeling can be used to determine the structures of transition states and intermediates, as well as their relative energies. This information is vital for understanding reaction pathways, predicting product distributions, and designing more efficient catalytic systems.

Olefin metathesis is a significant reaction for unsaturated fatty acid esters, enabling the synthesis of various valuable chemicals. researchgate.netias.ac.ind-nb.info Computational models have been developed to predict the outcomes of metathesis reactions of fatty acids and their esters. nih.govresearchgate.net These models can simulate, for example, the self-metathesis of this compound to produce 5-decene and dimethyl 5-decenedioate. By calculating the activation barriers for the different steps in the catalytic cycle, such as the formation of the metallacyclobutane intermediate, researchers can gain insights into the factors controlling the reaction's efficiency and selectivity.

The general mechanism for olefin metathesis, as proposed by Chauvin, involves the [2+2] cycloaddition of the alkene with a metal alkylidene catalyst. ias.ac.in Computational studies on similar systems would typically involve the following steps:

Reactant and Catalyst Geometry Optimization: Determining the lowest energy structures of the starting materials.

Transition State Searching: Locating the highest energy point along the reaction coordinate for key steps, such as the formation and cleavage of the metallacyclobutane ring.

Intermediate Geometry Optimization: Finding the structures of any stable intermediates along the reaction pathway.

Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface and to obtain thermodynamic data.

| Computational Step | Objective | Information Gained for this compound Metathesis |

| Geometry Optimization | Find the most stable 3D structures of reactants, intermediates, and products. | Provides bond lengths, bond angles, and dihedral angles for all species in the reaction. |

| Transition State Search | Locate the structure of the highest energy barrier between reactants and products. | Elucidates the geometry of the activated complex and allows for the calculation of the activation energy. |

| Energy Profile Calculation | Determine the relative energies of all species along the reaction pathway. | Creates a reaction coordinate diagram, showing the thermodynamics and kinetics of the reaction. |

| Vibrational Analysis | Calculate the vibrational frequencies of the optimized structures. | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. |

This table outlines the typical computational workflow for investigating a reaction mechanism, such as the metathesis of this compound.

Conformational Analysis and Stereochemical Prediction

The flexibility of the undecenoate chain means that this compound can exist in numerous conformations, which are different spatial arrangements of the atoms resulting from rotation about single bonds. chemistrysteps.com Conformational analysis is the study of the energies of these different conformers and is crucial for understanding the molecule's physical properties and how it interacts with other molecules, such as catalysts.

For long-chain esters, the most stable conformations generally adopt a staggered arrangement along the carbon-carbon single bonds to minimize steric hindrance. lumenlearning.com The ester group itself preferentially adopts a planar Z conformation due to favorable dipole-dipole interactions and minimization of steric repulsion. researchgate.net Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the conformational space of this compound. This involves rotating the dihedral angles of the rotatable bonds and calculating the potential energy of each resulting conformer.

The results of a conformational analysis can be presented as a potential energy surface, which maps the energy as a function of one or more dihedral angles. This allows for the identification of low-energy conformers that are most likely to be populated at a given temperature. Understanding the preferred conformations is particularly important in stereoselective reactions, where the shape of the substrate can influence the stereochemical outcome. For instance, in an enzyme-catalyzed reaction, only specific conformers of this compound might fit into the active site of the enzyme.

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| C3-C4-C5=C6 | Rotation around the single bond adjacent to the double bond. | Eclipsed or nearly eclipsed conformations are likely to be of higher energy due to steric strain. |

| C6=C5-C4-C3 | Rotation around the other single bond adjacent to the double bond. | Staggered conformations that minimize interactions between the alkyl chains will be favored. |

| O=C1-O-CH3 | Rotation around the C-O single bond of the ester group. | The Z (or s-trans) conformation is generally much more stable for esters. imperial.ac.uk |

| C2-C3-C4-C5 | Rotation within the saturated part of the alkyl chain. | Anti (180°) and gauche (±60°) conformations will be the most stable, with the anti being lower in energy. |

This table describes key dihedral angles in this compound and the expected preferences based on general principles of conformational analysis.

Materials Science Applications of Methyl Undec 5 Enoate Derived Monomers and Polymers

Renewable Resource-Based Polymer Synthesis

There is a notable absence of studies detailing the use of Methyl undec-5-enoate as a monomer for synthesizing polymers from renewable resources. The broader field of oleochemical-based polymers often utilizes unsaturated fatty acid methyl esters (FAMEs). These molecules are attractive starting materials due to their potential for conversion into a variety of monomers. For instance, long-chain α,ω-bifunctional monomers, which are precursors to polyesters and polyamides, can be synthesized from FAMEs through reactions like metathesis.

Research in this area predominantly features Methyl 10-undecenoate , which is derived from castor oil. This isomer is a valuable platform chemical for producing renewable polymers. For example, it serves as a raw material for the synthesis of semi-crystalline polyesters and poly(ester-amide)s. rsc.org The terminal double bond of methyl 10-undecenoate is particularly useful for acyclic diene metathesis (ADMET) polymerization, a powerful method for creating high-molecular-weight polyesters. researchgate.netacs.org This process typically involves the self-metathesis of the monomer or cross-metathesis with other dienes, often catalyzed by ruthenium-based catalysts. researchgate.net Unfortunately, similar detailed polymerization studies involving the internal double bond of this compound have not been found in the available literature.

Engineering of Biodegradable Polymers with Tailored Properties

The engineering of biodegradable polymers often involves incorporating hydrolyzable linkages, such as ester groups, into the polymer backbone. nih.gov Aliphatic polyesters are a major class of biodegradable polymers, and their properties can be tailored by adjusting the monomer composition. nih.gov

While unsaturated esters are used to create biodegradable polymers, specific research detailing the incorporation of this compound into such materials is absent. The general strategy involves converting the fatty ester into a diol or a dicarboxylic acid monomer, which is then used in polycondensation reactions. For Methyl 10-undecenoate , this has been demonstrated through its conversion into aliphatic diols, which are then reacted with a bio-based methyl diester to yield polyesters with varying thermal and mechanical properties. rsc.org The inclusion of amide functions into these polyester (B1180765) backbones has been shown to produce semi-crystalline materials with increased Young's modulus. rsc.org

The position of the double bond within the monomer can influence the final properties of the polymer, affecting factors like crystallinity, melting point, and degradation rate. However, without specific studies on polymers derived from this compound, it is not possible to provide data on their biodegradability or mechanical properties.

Specialty Chemical Precursors from Unsaturated Esters

Unsaturated esters are versatile precursors for a range of specialty chemicals due to the reactivity of both the ester group and the carbon-carbon double bond. Reactions such as epoxidation, hydroformylation, and oxidation can convert these molecules into valuable derivatives.

Methyl 10-undecenoate , for example, is a precursor for undecylenic derivatives used in cosmetics and personal care. arkema.com Its terminal double bond allows for its use as a chemical intermediate in the synthesis of aromatic compounds, polymers, and modified silicones. thegoodscentscompany.comarkema.com It can be used to prepare bifunctional polymer precursors through hydroformylation or to synthesize α,ω-ester amides via aminocarbonylation. sigmaaldrich.com

In contrast, there is no available research detailing the conversion of This compound into specific specialty chemical precursors. While it would be expected to undergo similar reactions at its internal double bond, the specific products, reaction efficiencies, and potential applications have not been documented in the scientific literature. The different position of the double bond would likely lead to different product profiles and reactivity compared to its terminal isomer.

Natural Occurrence and Chemoecological Relevance of Methyl Undec 5 Enoate Analogues

Identification in Biological Secretions and Natural Products

Analogues of methyl undec-5-enoate, particularly other methyl esters of unsaturated fatty acids, have been identified in various organisms, ranging from plants to insects and mammals.

One notable example is methyl 10-undecenoate , an isomer of this compound, which has been reported to be a component of the volatile compounds found in the plant Achillea millefolium, commonly known as yarrow. The presence of such esters in plant volatiles often plays a role in attracting pollinators or repelling herbivores.

In the insect world, a variety of fatty acid methyl and ethyl esters serve as critical chemical signals. For instance, in honeybees (Apis mellifera and Apis cerana cerana), a blend of methyl and ethyl esters of common fatty acids, including palmitic, oleic, stearic, linoleic, and linolenic acids, constitutes the brood pheromone. This pheromone is released by the larvae and communicates their presence and needs to the adult worker bees.

Furthermore, research into the chemical composition of insect cuticles and glandular secretions frequently reveals the presence of a diverse array of fatty acid esters. These compounds are integral to the chemical profile of the insect and can be involved in species and nestmate recognition. In the larvae of the beetle Zophobas morio, infection with an entomopathogenic fungus leads to changes in the levels of methyl oleate (B1233923), methyl palmitate, and methyl stearate (B1226849) in their fat bodies, suggesting a role for these esters in the insect's immune response. researchgate.net

In mammals, fatty acids and their derivatives are components of various glandular secretions used for chemical communication. For example, heptadecanoic acid (margaric acid), a saturated fatty acid, has been identified in the subcaudal gland secretions of the European badger (Meles meles) and the occipital gland secretions of male Bactrian camels (Camelus bactrianus). wikipedia.org In these contexts, it is considered a pheromonal chemical that aids in mate location and selection. wikipedia.org While not a methyl ester, the presence of the underlying fatty acid points to the potential for its esterified form to be present and functional in other species.

The following table summarizes the identification of this compound analogues and related fatty acid esters in various natural sources.

| Compound/Analogue Class | Natural Source | Organism (Species) | Biological Material |

| Methyl 10-undecenoate | Plant | Yarrow (Achillea millefolium) | Volatile emissions |

| Fatty Acid Methyl/Ethyl Esters | Insect | Honeybee (Apis mellifera, Apis cerana cerana) | Larval secretions (Brood pheromone) |

| Methyl oleate, palmitate, stearate | Insect | Superworm (Zophobas morio) | Fat body |

| Heptadecanoic acid | Mammal | European Badger (Meles meles) | Subcaudal gland secretions |

| Heptadecanoic acid | Mammal | Bactrian Camel (Camelus bactrianus) | Occipital gland secretions |

Proposed Chemoecological Roles and Chemical Signaling

The presence of this compound analogues and other FAMEs in biological secretions is strongly linked to their roles in chemical signaling. These compounds act as semiochemicals—chemicals that convey information between organisms—and are involved in a wide range of chemoecological interactions.

The brood pheromone of honeybees, which contains a mixture of fatty acid esters, is a well-studied example of chemical signaling. This pheromonal blend has a primer effect on worker bees, stimulating them to perform crucial brood-rearing tasks such as feeding the larvae and capping their cells. The specific composition and concentration of these esters can communicate the age and health of the brood, thereby regulating the behavior of the colony.

In the context of plant-insect interactions, the emission of volatile fatty acid esters from flowers and leaves can serve multiple purposes. As components of floral scents, they can act as attractants for pollinators. For example, methyl hexanoate (B1226103) is a major component of the floral scent of the night-blooming water lily Victoria cruziana, playing a key role in attracting its pollinators. nih.gov Conversely, some plant-derived FAMEs can act as deterrents to herbivores.

Fatty acids and their esters also play a significant role as semiochemicals in various insect species, influencing behaviors such as aggregation, alarm, and mating. For instance, margaric acid acts as an attractant for the khapra beetle (Trogoderma granarium) and the yellow fever mosquito (Aedes aegypti), but as a repellent for the common house mosquito (Culex pipiens). wikipedia.org This highlights the species-specific nature of chemoecological signaling. Methyl 10-undecenoate has been noted for its potential to control insects, suggesting it may have a role as an attractant or a substance that enhances the efficacy of insecticides. google.com

In mammals, the fatty acids found in glandular secretions, such as heptadecanoic acid in badgers and camels, are integral to their social and reproductive behaviors. wikipedia.org These compounds contribute to the individual scent profile of an animal, conveying information about its species, sex, social status, and reproductive condition.

The proposed chemoecological roles of this compound analogues and related fatty acid esters are summarized in the table below.

| Compound/Analogue Class | Proposed Chemoecological Role | Interacting Organisms | Signaling Type |

| Fatty Acid Methyl/Ethyl Esters | Brood care stimulation | Honeybee larvae and worker bees | Pheromone (Primer) |

| Methyl 10-undecenoate | Insect control | Insects | Allomone/Kairomone |

| Methyl hexanoate | Pollinator attraction | Victoria cruziana and pollinators | Kairomone |

| Heptadecanoic acid | Mate attraction/selection | European badgers, Bactrian camels | Pheromone (Sex) |

| Heptadecanoic acid | Attractant/Repellent | Various insect species | Kairomone/Allomone |

Future Research Directions and Emerging Paradigms in Methyl Undec 5 Enoate Research

Development of Sustainable and Green Synthetic Routes

The shift away from conventional, energy-intensive chemical processes has spurred research into sustainable methods for synthesizing methyl undec-5-enoate and related unsaturated esters. These green chemistry approaches prioritize waste reduction, energy efficiency, and the use of renewable resources.

A primary focus is the application of olefin metathesis , an organic reaction that redistributes fragments of alkenes by breaking and regenerating carbon-carbon double bonds. wikipedia.org This method often generates fewer by-products and hazardous waste compared to other organic reactions. wikipedia.org Specifically, the cross-metathesis of longer-chain fatty acid esters, which are abundant in vegetable oils, with short-chain olefins like ethylene (B1197577) (ethenolysis) presents a direct route to valuable shorter-chain esters. scielo.brgoogle.com For instance, the ethenolysis of methyl oleate (B1233923) can yield methyl dec-9-enoate (B1236301) and 1-decene, demonstrating a pathway to modify chain length from readily available bio-resources. scielo.br

Further green innovations include the development of solvent-free reaction conditions. Solvent-free metathesis using immobilized catalysts can significantly reduce waste and energy consumption. smolecule.com Additionally, techniques such as microwave-assisted esterification are being explored to dramatically cut reaction times compared to conventional heating methods. smolecule.com

Biocatalytic synthesis represents another cornerstone of green synthetic strategy. The use of enzymes, particularly lipases, for esterification and transesterification reactions offers several advantages, including high specificity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov Lipases can effectively catalyze the synthesis of fatty acid esters from bio-based feedstocks. mdpi.commdpi.com For example, immobilized lipase (B570770) B from Candida antarctica has shown high regioselectivity in the acylation of sugars with fatty acids, and such biocatalysts can often be recycled multiple times without significant loss of activity. nih.gov These enzymatic routes are integral to producing "green" esters that meet growing consumer demand for sustainable products. mdpi.com

| Synthetic Route | Key Principles | Advantages | Research Focus |

|---|---|---|---|

| Olefin Metathesis (Ethenolysis) | Cross-metathesis of long-chain unsaturated esters with ethylene. scielo.br | Atom economy, direct chain length modification, fewer by-products. wikipedia.org | Developing highly active and selective catalysts, optimizing reaction conditions. |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often with immobilized catalysts. smolecule.com | Reduced solvent waste, lower energy consumption, easier product purification. smolecule.com | Catalyst stability and efficiency in the absence of a solvent. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. smolecule.com | Drastically reduced reaction times (e.g., by 70%), improved energy efficiency. smolecule.com | Scale-up of microwave-assisted processes, catalyst compatibility. |

| Enzymatic Synthesis (Biocatalysis) | Using enzymes like lipases for esterification or transesterification. mdpi.com | High selectivity, mild operating conditions (temperature, pressure), biodegradable catalysts, reusability. mdpi.comnih.gov | Improving enzyme stability, stepwise alcohol addition to prevent denaturation, whole-cell biocatalysis. nih.gov |

Exploration of Novel Catalytic Systems

The efficiency and selectivity of synthetic routes to this compound are critically dependent on the catalyst employed. Research is actively pursuing novel catalytic systems that offer higher activity, greater stability, and improved sustainability through easier recovery and reuse.

In the field of olefin metathesis, catalyst development has evolved from early ill-defined systems to well-defined homogeneous catalysts . rsc.org These include the Nobel Prize-winning Schrock (molybdenum- or tungsten-based) and Grubbs (ruthenium-based) catalysts, which are known for their high activity and functional group tolerance in synthesizing fine chemicals and polymers. wikipedia.orgrsc.org However, a significant drawback of these homogeneous catalysts is the difficulty in separating them from the reaction products, which hinders their recyclability and can lead to product contamination.

To overcome these limitations, significant research is directed towards heterogeneous catalysts . These systems, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer straightforward separation and recycling. ethz.chelsevierpure.com Commercial metathesis processes in the petrochemical industry have long used heterogeneous catalysts based on supported group 6 metal oxides (e.g., molybdenum or rhenium oxides on alumina). wikipedia.orgrsc.org Modern research focuses on creating so-called "well-defined" supported catalysts by immobilizing homogeneous catalysts, such as Grubbs' catalysts, onto solid supports like silica (B1680970). smolecule.comethz.ch These supported catalysts often exhibit high activity and stability, sometimes superior to their homogeneous counterparts, making them highly attractive for industrial-scale green synthesis. ethz.chelsevierpure.com

Beyond metathesis, novel catalysts are being developed for other key transformations like transesterification. For example, a recyclable copper-deposited vanadium pentoxide (Cu-deposited V₂O₅) catalyst has been shown to be effective for the transesterification of ethyl-10-undecenoate, a model compound derived from castor oil. acs.orgnih.gov This catalyst demonstrated high selectivity and maintained its activity over multiple recycle runs. acs.orgnih.gov

Biocatalysts , primarily lipases, are also a major area of exploration. Lipases from various microbial sources (Thermomyces lanuginosus, Mucor miehei, Candida antarctica) are effective for producing fatty acid esters under mild conditions. mdpi.comnih.gov Research in this area focuses on improving catalyst performance through immobilization, which enhances stability and reusability, and exploring whole-cell biocatalysts to eliminate costly enzyme extraction and purification steps. nih.gov

| Catalyst Type | Examples | Primary Application | Key Advantages & Research Directions |

|---|---|---|---|

| Homogeneous | Grubbs' catalysts (ruthenium-based), Schrock catalysts (molybdenum-based). wikipedia.org | Olefin Metathesis | High activity and selectivity; research focuses on catalyst stability and recovery. rsc.org |

| Heterogeneous | Silica-supported Grubbs' catalysts, Re₂O₇ on alumina. wikipedia.orgsmolecule.com | Olefin Metathesis | Excellent reusability, suitable for industrial processes; research aims to enhance activity to match homogeneous systems. ethz.ch |

| Novel Metal Oxides | Cu-deposited V₂O₅. acs.orgnih.gov | Transesterification | High selectivity and recyclability for non-metathesis reactions. nih.gov |

| Biocatalysts (Enzymes) | Immobilized lipases (e.g., Candida antarctica lipase B, Eversa Transform 2.0). mdpi.comnih.gov | Esterification, Transesterification | Environmentally benign, high specificity, mild conditions; focus on immobilization and whole-cell systems for cost reduction. nih.gov |

Integration with Bio-Based Feedstocks and Circular Economy Principles

A key driver for research into this compound is its potential to be derived from renewable resources, aligning its production with the principles of a circular economy and a sustainable bio-economy. This involves utilizing bio-based feedstocks and designing processes that convert agricultural outputs into valuable chemicals, thereby reducing dependence on fossil fuels. acs.org

Oils and fats from vegetable and animal sources are the most significant renewable feedstocks for the chemical industry, providing a rich source of long-chain unsaturated fatty acids. nih.govexlibrisgroup.com Plant oils such as soybean, rapeseed, palm, and castor oil are primary sources for oleochemicals. nih.govresearchgate.net this compound can be synthesized from these feedstocks through chemical transformations like cross-metathesis. For example, methyl oleate, the primary component of many vegetable oils, can be reacted with ethylene to produce shorter-chain α-olefins, representing a direct conversion of biomass into valuable chemical intermediates. scielo.brgoogle.com

This approach is central to the concept of a biorefinery , where renewable feedstocks are processed to generate a spectrum of products, including biofuels, chemicals, and materials. ias.ac.in In this model, this compound serves as a platform molecule—a versatile building block that can be converted into a wide range of higher-value products. ias.ac.in The integration of metathesis within a biorefinery can produce not only specialty esters but also other valuable hydrocarbons for the polymer industry from a single oil feedstock. ias.ac.inresearchgate.net

By utilizing renewable raw materials, the production of this compound contributes to a circular economy. It transforms agricultural products into durable goods and specialty chemicals, which at the end of their life could be designed to be biodegradable, returning to the natural carbon cycle. This closes the loop, moving away from the linear "take-make-dispose" model associated with petrochemicals.

Advanced Materials Design and Functionalization

This compound's bifunctional nature, possessing both an ester group and a reactive double bond, makes it an attractive monomer for the synthesis of advanced polymers and materials. Research in this area is focused on creating new bio-based polymers with tailored properties for a variety of applications.

The terminal double bond allows it to be used in Acyclic Diene Metathesis (ADMET) polymerization , a step-growth polymerization method that is highly effective for synthesizing well-defined, high-molecular-weight unsaturated polyesters. nih.gov These unsaturated polymers can be subsequently hydrogenated to produce saturated polyesters with different physical properties.

Research on analogous compounds has demonstrated the potential of this approach. For example, methyl 10-undecenoate, derived from castor oil, has been used as a raw material to synthesize a range of semi-crystalline polyesters and poly(ester-amide)s. rsc.org By incorporating amide functionalities into the polymer backbone, researchers were able to significantly increase the material's melting point and Young's modulus, demonstrating that the properties of these bio-based materials can be precisely tuned. rsc.org The resulting polymers exhibited good thermal stability, with degradation temperatures in the range of 330–350 °C. rsc.org

The double bond in this compound also serves as a handle for further functionalization . It can undergo a variety of chemical reactions, such as epoxidation, hydrogenation, or radical polymerization, to create a diverse array of chemical structures and materials. vulcanchem.comresearchgate.net This versatility allows for the design of functional materials, including biodegradable polyesters with tunable mechanical properties, and its use as an intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals. rsc.orgvulcanchem.com

| Polymer Type | Key Monomers | Melting Point (°C) | Young's Modulus (MPa) | Key Characteristics |

|---|---|---|---|---|

| Polyester (B1180765) | Diols from methyl 10-undecenoate, bio-based methyl diester. rsc.org | 22 - 65 | 83 - 131 | Semi-crystalline, low glass transition temperature. rsc.org |

| Poly(ester-amide) | Ester-amide diols from methyl 10-undecenoate, bio-based methyl diester. rsc.org | 104 - 127 | 242 - 363 | Increased stiffness and melting point due to amide groups. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.